molecular formula C16H14ClNO B12474013 4-(2-Naphthyloxy)aniline hydrochloride

4-(2-Naphthyloxy)aniline hydrochloride

Cat. No.: B12474013
M. Wt: 271.74 g/mol
InChI Key: ORZWKJFJWVWEJI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-(2-Naphthyloxy)aniline hydrochloride typically involves the following steps:

    Nitration and Reduction: The initial step involves the nitration of naphthalene to form 2-nitronaphthalene, followed by reduction to yield 2-naphthylamine.

    Etherification: 2-naphthylamine is then reacted with 4-chloronitrobenzene under basic conditions to form 4-(2-naphthyloxy)nitrobenzene.

    Reduction and Hydrochloride Formation: The nitro group in 4-(2-naphthyloxy)nitrobenzene is reduced to an amine group, resulting in 4-(2-naphthyloxy)aniline.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

4-(2-Naphthyloxy)aniline hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(2-Naphthyloxy)aniline hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds.

    Biology: The compound is employed in the study of enzyme mechanisms and protein interactions due to its ability to interact with various biological molecules.

    Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development, is ongoing.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Naphthyloxy)aniline hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

4-(2-Naphthyloxy)aniline hydrochloride can be compared with other similar compounds, such as:

    4-(2-Naphthyloxy)phenol: Similar structure but with a hydroxyl group instead of an amine group.

    4-(2-Naphthyloxy)benzoic acid: Contains a carboxyl group instead of an amine group.

    2-Naphthylamine: Lacks the ether linkage present in this compound.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H14ClNO

Molecular Weight

271.74 g/mol

IUPAC Name

4-naphthalen-2-yloxyaniline;hydrochloride

InChI

InChI=1S/C16H13NO.ClH/c17-14-6-9-15(10-7-14)18-16-8-5-12-3-1-2-4-13(12)11-16;/h1-11H,17H2;1H

InChI Key

ORZWKJFJWVWEJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC3=CC=C(C=C3)N.Cl

Origin of Product

United States

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